molecular formula C7H4N2O3 B11919898 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid

5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11919898
M. Wt: 164.12 g/mol
InChI Key: XUTYOLCYDQFTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a derivative of nicotinic acid, known for its wide spectrum of biological activity.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to act as a complexating agent, forming stable complexes with metal ions . This property is utilized in its pharmaceutical applications, where it can enhance the bioavailability and efficacy of drugs.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

5-cyano-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C7H4N2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3H,(H,9,10)(H,11,12)

InChI Key

XUTYOLCYDQFTFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1C#N)C(=O)O

Origin of Product

United States

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